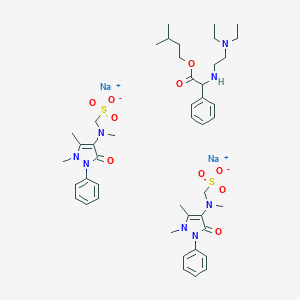

Avapyrazone

Description

Properties

CAS No. |

13987-03-6 |

|---|---|

Molecular Formula |

C45H64N8Na2O10S2 |

Molecular Weight |

987.2 g/mol |

IUPAC Name |

disodium;[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-methylamino]methanesulfonate;3-methylbutyl 2-[2-(diethylamino)ethylamino]-2-phenylacetate |

InChI |

InChI=1S/C19H32N2O2.2C13H17N3O4S.2Na/c1-5-21(6-2)14-13-20-18(17-10-8-7-9-11-17)19(22)23-15-12-16(3)4;2*1-10-12(14(2)9-21(18,19)20)13(17)16(15(10)3)11-7-5-4-6-8-11;;/h7-11,16,18,20H,5-6,12-15H2,1-4H3;2*4-8H,9H2,1-3H3,(H,18,19,20);;/q;;;2*+1/p-2 |

InChI Key |

BDLIUDMKOFUDEO-UHFFFAOYSA-L |

SMILES |

CCN(CC)CCNC(C1=CC=CC=C1)C(=O)OCCC(C)C.CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N(C)CS(=O)(=O)[O-].CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N(C)CS(=O)(=O)[O-].[Na+].[Na+] |

Canonical SMILES |

CCN(CC)CCNC(C1=CC=CC=C1)C(=O)OCCC(C)C.CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N(C)CS(=O)(=O)[O-].CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N(C)CS(=O)(=O)[O-].[Na+].[Na+] |

Synonyms |

Anafortan Avacan avapyrazone camylofin camylofin hydrochloride camylofine camylofine dihydrochloride |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Pyrazinamide in Mycobacterium tuberculosis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyrazinamide (PZA) is a critical first-line antitubercular agent, indispensable for the effective short-course treatment of tuberculosis (TB). Its unique ability to eradicate persistent, non-replicating mycobacteria residing in acidic environments is central to its sterilizing activity. This technical guide provides a comprehensive overview of the current understanding of PZA's mechanism of action, detailing its conversion to the active form, pyrazinoic acid (POA), the proposed molecular targets of POA, and the mechanisms underlying PZA resistance. This document synthesizes quantitative data, presents detailed experimental protocols for key assays, and provides visualizations of the critical pathways and workflows to serve as a resource for researchers and professionals in the field of TB drug development.

Introduction

Tuberculosis, caused by Mycobacterium tuberculosis, remains a global health crisis. The introduction of PZA into treatment regimens has been a cornerstone of modern TB therapy, significantly shortening the duration of treatment and reducing the rate of relapse[1]. PZA is a prodrug that is converted to its active form, pyrazinoic acid (POA), by the mycobacterial enzyme pyrazinamidase, encoded by the pncA gene[1][2]. The bactericidal activity of PZA is notably dependent on an acidic environment, which is believed to mimic the conditions within phagolysosomes of macrophages where M. tuberculosis can persist[1][3]. Despite its long-standing clinical use, the precise molecular mechanism of PZA's action has been a subject of extensive research and debate. This guide will explore the established and proposed mechanisms of PZA action and resistance.

The Activation of Pyrazinamide

The conversion of PZA to its active form, POA, is the initial and essential step in its mechanism of action. This process is catalyzed by the enzyme nicotinamidase/pyrazinamidase (PZase), which is encoded by the pncA gene in M. tuberculosis[1].

The Role of Pyrazinamidase (PZase)

PZase hydrolyzes the amide bond of PZA, releasing POA and ammonia. This enzymatic conversion is critical, as PZA itself has no intrinsic antimycobacterial activity[4]. The majority of PZA-resistant clinical isolates of M. tuberculosis harbor mutations in the pncA gene, leading to a loss or reduction of PZase activity[2][5].

The "Acidic pH" Hypothesis

The activity of PZA is significantly enhanced at an acidic pH (around 5.5)[3]. The prevailing hypothesis is that in an acidic extracellular environment, the protonated form of POA (HPOA) readily diffuses back into the mycobacterial cytoplasm. Inside the neutral cytoplasm, HPOA dissociates into POA- and H+, leading to the intracellular accumulation of POA and acidification of the cytoplasm, which is thought to disrupt membrane transport and energy metabolism[4].

Proposed Mechanisms of Action of Pyrazinoic Acid (POA)

The exact molecular target of POA is still under investigation, with several compelling hypotheses proposed and explored.

Inhibition of Fatty Acid Synthase I (FAS-I)

One of the earliest proposed mechanisms was the inhibition of fatty acid synthase I (FAS-I), a crucial enzyme for the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall[4]. While some studies have shown that POA and its analogs can inhibit FAS-I, this theory has been debated, with other studies suggesting that FAS-I is not the primary target of POA itself[6][7].

Disruption of Membrane Energetics and Transport

The accumulation of POA within the mycobacterial cell is thought to disrupt membrane potential and interfere with energy production, necessary for the survival of M. tuberculosis, particularly in the acidic and low-energy environment of the phagosome[4].

Inhibition of Trans-translation

Another proposed target for POA is the ribosomal protein S1 (RpsA), which is involved in trans-translation, a rescue mechanism for stalled ribosomes. It was suggested that POA binds to RpsA and inhibits this process, which would be particularly detrimental to non-replicating, persistent bacteria[4][6]. However, subsequent research has cast doubt on this as the primary mechanism of action.

Targeting Aspartate Decarboxylase (PanD) and Coenzyme A Biosynthesis

The most recent and compelling evidence points to the aspartate decarboxylase, PanD, as a key target of POA[7][8]. PanD is an essential enzyme in the biosynthesis of coenzyme A (CoA). POA has been shown to bind to PanD, leading to the depletion of CoA, which is vital for numerous metabolic processes, including fatty acid metabolism and the Krebs cycle[8]. This mechanism provides a strong explanation for PZA's sterilizing activity against persistent mycobacteria.

Mechanisms of Pyrazinamide Resistance

The primary mechanism of resistance to PZA is the loss of PZase activity due to mutations in the pncA gene[2][5]. These mutations are highly diverse and can occur throughout the gene, resulting in a non-functional or poorly functional enzyme that is unable to convert PZA to its active form, POA. Mutations in other genes, such as rpsA and panD, have also been associated with PZA resistance, although they are less common[6][8].

Quantitative Data

Table 1: Minimum Inhibitory Concentrations (MICs) of Pyrazinamide against M. tuberculosis

| pH | MIC (µg/mL) Range | Reference(s) |

| 5.5 | 12.5 - 50 | [3][9] |

| 5.7 | 50 | [3] |

| 5.8 | 100 | [3][10] |

| 5.95 | 200 - 400 | [3][9] |

| 6.0 | 100 | [1] |

| 6.5 | 200 | [1] |

| 6.8 | 200 | [1] |

| 8.0 | 200 | [1] |

| 8.5 | 100 | [1] |

Table 2: Frequency of pncA Mutations in PZA-Resistant M. tuberculosis Isolates

| Study Population/Region | Number of PZA-Resistant Isolates | Frequency of pncA Mutations | Reference(s) |

| Canada, USA, Korea | 57 | 93.0% (53/57) | [2] |

| Multidrug-Resistant (MDR) Strains | 82 | 61.0% (specificity for resistance) | [5] |

| Nepal | 211 | 41.2% (87/211) | [11] |

| Uganda | 179 | 58.7% (105/179) | [12] |

Table 3: Clinical Efficacy of PZA-Containing Regimens

| Regimen | Outcome Measure | Result | Reference(s) |

| 6-month standard regimen | 95% durable cure | PZA AUCss of 231 mg·h/L required | [13][14] |

| 4-month rifapentine-moxifloxacin regimen | ≤18% grade 3+ adverse events | PZA AUCss between 226 and 349 mg·h/L | [13][14] |

Experimental Protocols

Wayne Pyrazinamidase (PZase) Assay

This colorimetric assay is a widely used method to determine the PZase activity of M. tuberculosis isolates, which correlates with PZA susceptibility.

Principle: PZase-positive strains hydrolyze PZA to POA. In the presence of ferrous ammonium sulfate, POA forms a pink to red colored complex.

Methodology:

-

Medium Preparation: Prepare Middlebrook 7H10 agar medium supplemented with 0.1% PZA and 2% glycerol. Adjust the pH to 6.4-6.8. Dispense into screw-cap tubes and allow to solidify as slants.

-

Inoculation: Inoculate the surface of the agar slants with a heavy loopful of a pure culture of M. tuberculosis.

-

Incubation: Incubate the tubes at 37°C for 4 and 7 days.

-

Reagent Addition: After incubation, add 1 mL of freshly prepared 10% ferrous ammonium sulfate solution to each tube.

-

Observation: Observe for the development of a pink to red band in the agar within 4 hours. A pink/red color indicates a positive result (PZase activity), while no color change indicates a negative result (lack of PZase activity)[15][16].

Measurement of Intrabacterial pH using Ratiometric Green Fluorescent Protein (rGFP)

This method allows for the non-invasive measurement of the internal pH of individual mycobacterial cells.

Principle: A pH-sensitive variant of Green Fluorescent Protein (rGFP) exhibits a pH-dependent shift in its excitation spectrum. The ratio of fluorescence intensity at two different excitation wavelengths can be correlated to the intracellular pH.

Methodology:

-

Strain Construction: Transform M. tuberculosis with a plasmid expressing a ratiometric GFP, such as pH-GFP[17][18].

-

Culture Preparation: Grow the rGFP-expressing M. tuberculosis to mid-log phase.

-

Treatment: Resuspend the bacterial cells in a buffer or medium of a specific pH, with or without the test compound (e.g., POA).

-

Fluorescence Measurement: Measure the fluorescence intensity at two excitation wavelengths (e.g., 410 nm and 430 nm, or 405 nm and 488 nm) and a single emission wavelength (e.g., 510 nm) using a fluorescence microscope or plate reader[17][19].

-

Calibration Curve: To correlate the fluorescence ratio to pH, lyse a sample of the rGFP-expressing bacteria and resuspend the lysate in buffers of known pH values to generate a standard curve.

-

Data Analysis: Calculate the ratio of the fluorescence intensities at the two excitation wavelengths for the experimental samples and determine the intracellular pH by interpolating from the standard curve[19].

Fatty Acid Synthase I (FAS-I) Inhibition Assay

This assay measures the inhibition of FAS-I activity by a test compound.

Principle: FAS-I catalyzes the synthesis of fatty acids from acetyl-CoA and malonyl-CoA, utilizing NADPH as a reducing agent. The inhibition of FAS-I can be determined by measuring the decrease in NADPH consumption or the reduction in the incorporation of a radiolabeled precursor into fatty acids.

Methodology (Spectrophotometric):

-

Enzyme Preparation: Purify FAS-I from M. tuberculosis or a recombinant expression system.

-

Reaction Mixture: Prepare a reaction mixture containing potassium phosphate buffer (pH 7.4), dithiothreitol (DTT), acetyl-CoA, malonyl-CoA, and NADPH.

-

Inhibitor Addition: Add the test compound (e.g., POA or its analogs) at various concentrations to the reaction mixture.

-

Enzyme Addition: Initiate the reaction by adding the purified FAS-I enzyme.

-

Measurement: Monitor the decrease in absorbance at 340 nm over time at 37°C, which corresponds to the oxidation of NADPH to NADP+[20].

-

Data Analysis: Calculate the rate of NADPH consumption and determine the inhibitory concentration (e.g., IC50) or the inhibition constant (Ki) of the test compound[20].

Methodology (Radiometric):

-

Reaction Mixture: Prepare a reaction mixture similar to the spectrophotometric assay but include [2-14C]malonyl-CoA.

-

Inhibition and Reaction: Add the inhibitor and initiate the reaction with the enzyme. Incubate at 37°C for a defined period.

-

Extraction: Stop the reaction and extract the fatty acids.

-

Measurement: Quantify the amount of radiolabel incorporated into the fatty acid fraction using liquid scintillation counting.

-

Data Analysis: Compare the radioactivity in the inhibitor-treated samples to the control to determine the percent inhibition of FAS-I activity[20].

Pyrazinamide Susceptibility Testing using BACTEC MGIT 960 System

This is an automated, non-radiometric method for determining the susceptibility of M. tuberculosis to PZA.

Principle: The BACTEC MGIT 960 system detects the consumption of oxygen by metabolically active mycobacteria. A fluorescent compound embedded in silicone at the bottom of the tube is quenched by oxygen. As the bacteria grow, they consume oxygen, causing the sensor to fluoresce. The instrument monitors the fluorescence and determines susceptibility based on the growth in a drug-containing tube compared to a drug-free control tube.

Methodology:

-

Inoculum Preparation: Prepare a standardized inoculum of the M. tuberculosis isolate from a liquid or solid culture.

-

Tube Inoculation: Inoculate a BACTEC MGIT PZA tube containing Middlebrook 7H9 broth at an acidic pH (approximately 5.9) and a final PZA concentration of 100 µg/mL. Also, inoculate a drug-free growth control tube[21][22].

-

Incubation and Monitoring: Place the tubes in the BACTEC MGIT 960 instrument, which incubates them at 37°C and continuously monitors for fluorescence.

-

Result Interpretation: The instrument's software analyzes the growth kinetics in the drug-containing and control tubes. If the growth in the PZA-containing tube is significantly inhibited compared to the control, the isolate is reported as susceptible. If growth is not inhibited, it is reported as resistant[23][24].

Visualizations

Pyrazinamide Activation and Proposed Mechanisms of Action

Caption: Pyrazinamide activation and its proposed molecular targets in M. tuberculosis.

Experimental Workflow for Pyrazinamidase (PZase) Assay

Caption: Workflow for the Wayne Pyrazinamidase (PZase) assay.

Logical Relationship of Pyrazinamide Resistance

Caption: The primary mechanism of pyrazinamide resistance in M. tuberculosis.

Conclusion

Pyrazinamide remains an essential drug in the fight against tuberculosis. While its activation via pyrazinamidase is well-established, the precise downstream mechanism of action of pyrazinoic acid is still an active area of research. The current evidence strongly suggests that the inhibition of Coenzyme A biosynthesis through the targeting of PanD is a key mechanism. Understanding the intricate details of PZA's mode of action and the molecular basis of resistance is crucial for the development of novel antitubercular agents that can overcome existing resistance and shorten the duration of TB treatment. This guide provides a foundational resource for researchers and drug developers, consolidating current knowledge and methodologies to facilitate further advancements in this critical field.

References

- 1. Activity of Pyrazinamide against Mycobacterium tuberculosis at Neutral pH in PZA-S1 Minimal Medium - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pncA Mutations as a Major Mechanism of Pyrazinamide Resistance in Mycobacterium tuberculosis: Spread of a Monoresistant Strain in Quebec, Canada - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.asm.org [journals.asm.org]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Pyrazinamide Resistance and pncA Mutation Profiles in Multidrug Resistant Mycobacterium Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pyrazinoic Acid Inhibits a Bifunctional Enzyme in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structure activity relationship of pyrazinoic acid analogs as potential antimycobacterial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pyrazinoic Acid Inhibits Mycobacterial Coenzyme A Biosynthesis by Binding to Aspartate Decarboxylase PanD - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Pyrazinamide Susceptibility Is Driven by Activation of the SigE-Dependent Cell Envelope Stress Response in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Detection of Mutations in pncA in Mycobacterium tuberculosis Clinical Isolates from Nepal in Association with Pyrazinamide Resistance [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. atsjournals.org [atsjournals.org]

- 14. Pyrazinamide Safety, Efficacy, and Dosing for Treating Drug-Susceptible Pulmonary Tuberculosis: A Phase 3, Randomized Controlled Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. journals.asm.org [journals.asm.org]

- 16. Quantitative MODS-Wayne assay for rapid detection of pyrazinamide resistance in Mycobacterium tuberculosis from sputum samples - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Visualizing Pyrazinamide Action by Live Single-Cell Imaging of Phagosome Acidification and Mycobacterium tuberculosis pH Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 18. A membrane protein preserves intrabacterial pH in intraphagosomal Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Noninvasive Measurement of Bacterial Intracellular pH on a Single-Cell Level with Green Fluorescent Protein and Fluorescence Ratio Imaging Microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Inhibition of Isolated Mycobacterium tuberculosis Fatty Acid Synthase I by Pyrazinamide Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 21. aphl.org [aphl.org]

- 22. aphl.org [aphl.org]

- 23. Direct Susceptibility Testing of Mycobacterium tuberculosis for Pyrazinamide by Use of the Bactec MGIT 960 System - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Pyrazinamide PZA Susceptibility Testing | Knowledge Base [ntep.in]

The Serendipitous Journey of Pyrazinamide: A Technical History of a Core Anti-Tuberculosis Drug

A deep dive into the discovery, mechanism, and pivotal experiments that established Pyrazinamide as an essential weapon in the fight against tuberculosis.

Introduction

Pyrazinamide (PZA), a cornerstone of modern short-course tuberculosis (TB) therapy, has a history as remarkable as its potent sterilizing activity. Initially synthesized in 1936, its profound anti-tubercular effect lay dormant for over a decade, only to be unveiled through a series of serendipitous observations and rigorous scientific inquiry. This technical guide chronicles the discovery and development of Pyrazinamide, offering researchers, scientists, and drug development professionals a detailed account of the key experiments, quantitative data, and evolving understanding of its mechanism of action that solidified its place in the global fight against TB.

A Fortuitous Discovery Rooted in a Vitamin Analogue

The story of Pyrazinamide's discovery begins not with a targeted drug discovery program, but with an observation of the anti-mycobacterial properties of nicotinamide (vitamin B3). In 1945, it was noted that nicotinamide exhibited some activity against Mycobacterium tuberculosis in animal models.[1][2] This serendipitous finding prompted the synthesis and evaluation of various nicotinamide analogues. Among these, Pyrazinamide, a structural analogue of nicotinamide, emerged as a highly active compound in murine models of tuberculosis in 1952.[1][2]

The initial in vivo success, however, was met with a perplexing observation: Pyrazinamide exhibited no activity against M. tuberculosis in vitro at a neutral pH.[3] This paradox would be a central theme in early PZA research, hinting at a unique mechanism of action dependent on specific physiological conditions.

Pivotal Preclinical and Clinical Investigations

Early Animal Studies: The Foundation of Efficacy

The groundbreaking work by Malone, Schurr, and colleagues in 1952 provided the first quantitative evidence of Pyrazinamide's efficacy in a murine model of tuberculosis. Their experiments laid the critical groundwork for its clinical development.

Experimental Protocol: Murine Tuberculosis Model (Malone et al., 1952)

-

Animal Model: Mice were used as the experimental host.

-

Infection: Mice were infected with a standardized inoculum of Mycobacterium tuberculosis.

-

Treatment: Pyrazinamide was administered orally to the infected mice.

-

Outcome Measures: The primary outcome was the extent of tuberculous lesions in the lungs, and in some experiments, survival rates were monitored.

Further murine studies were instrumental in establishing the dose-dependent activity of Pyrazinamide. For instance, it was demonstrated that increasing PZA exposure up to fourfold in mice resulted in improved reductions in mycobacterial load.

Early Human Trials: From Toxicity Concerns to a Cornerstone of Therapy

Initial clinical trials in the 1950s utilized high doses of Pyrazinamide (around 3.0 g daily), which led to significant concerns about hepatotoxicity.[4] This relegated PZA to a second-line agent for many years.

A paradigm shift occurred with the landmark clinical trials conducted by the British Medical Research Council (BMRC) in East Africa in the 1970s. These trials evaluated the efficacy of lower, safer doses of Pyrazinamide (1.5–2.0 g daily) in combination with other anti-TB drugs.[4]

Table 1: Key Quantitative Outcomes from Early Pyrazinamide Clinical Trials

| Trial/Study | Dosage Regimen | Key Quantitative Outcomes | Reference(s) |

| Early Clinical Studies (1950s) | ~3.0 g/day | High incidence of hepatotoxicity, limiting its use. | [4] |

| British MRC Trials (East Africa, 1970s) | 1.5 - 2.0 g/day in combination therapy | Sputum conversion rates at 2 months were significantly improved. Lower relapse rates were observed. Established the treatment-shortening effect of PZA. | [4] |

These trials conclusively demonstrated that the inclusion of Pyrazinamide in a multi-drug regimen could shorten the duration of TB therapy from 9-12 months to just 6 months, a breakthrough that remains the standard of care today.

Unraveling the Enigmatic Mechanism of Action

The paradox of Pyrazinamide's in vivo efficacy and in vitro inactivity at neutral pH spurred intensive research into its mechanism of action. It is now understood that PZA is a prodrug, requiring activation within the mycobacterium to exert its bactericidal effect.

The Role of Pyrazinamidase and Acidic pH

A pivotal discovery was the identification of a mycobacterial enzyme, pyrazinamidase (PZase), encoded by the pncA gene.[2] This enzyme is responsible for converting Pyrazinamide into its active form, pyrazinoic acid (POA).

Experimental Protocol: Pyrazinamidase (PZase) Activity Assay (Wayne Method)

-

Principle: This colorimetric assay detects the production of pyrazinoic acid from the hydrolysis of Pyrazinamide by PZase.

-

Medium: A specialized agar medium containing Pyrazinamide is used.

-

Inoculation: The M. tuberculosis isolate to be tested is heavily inoculated onto the surface of the agar.

-

Incubation: The culture is incubated at 37°C for 4 to 7 days.

-

Detection: After incubation, a freshly prepared solution of 1% ferrous ammonium sulfate is added to the tube.

-

Interpretation: The development of a pink to red color indicates the presence of pyrazinoic acid, signifying a positive PZase test (and PZA susceptibility). The absence of a color change indicates a negative test (and PZA resistance).

It was also discovered that the activity of POA is highly dependent on an acidic environment. At a low pH (around 5.0-6.0), the protonated form of POA (HPOA) readily diffuses back into the bacillus and accumulates, leading to intracellular acidification and disruption of cellular functions.[3]

Table 2: pH-Dependent In Vitro Activity of Pyrazinamide

| pH | Minimum Inhibitory Concentration (MIC) of PZA (µg/mL) | Reference |

| 6.5 - 8.0 | 200 | |

| 6.0 | 100 | |

| 5.5 | 25 |

Identification of the Molecular Target: Aspartate Decarboxylase (PanD)

For many years, the precise molecular target of POA remained elusive, with several hypotheses proposed, including the disruption of membrane energetics and inhibition of fatty acid synthesis. More recent and compelling evidence has identified the aspartate decarboxylase, PanD, as a key target of POA. PanD is a crucial enzyme in the biosynthesis of coenzyme A.

Experimental Protocol: Investigating the Interaction between Pyrazinoic Acid and PanD

-

Isolation of Resistant Mutants: M. tuberculosis strains resistant to POA were selected in vitro. Whole-genome sequencing of these resistant mutants revealed missense mutations in the panD gene.

-

Metabolomic Analysis: The metabolic profiles of M. tuberculosis treated with POA were analyzed. These studies showed a depletion of metabolites downstream of the PanD-catalyzed step in the coenzyme A biosynthesis pathway.

-

Biochemical Assays: The interaction between POA and purified PanD protein was characterized using techniques such as isothermal titration calorimetry (ITC). These experiments confirmed a direct binding interaction and demonstrated that POA acts as a competitive inhibitor of PanD.

The binding of POA to PanD is now understood to trigger the degradation of the PanD protein, ultimately leading to the depletion of coenzyme A and bacterial cell death.

Visualizing the Path to Discovery and Mechanism

To better illustrate the logical flow of discovery and the intricate mechanism of action, the following diagrams are provided.

Caption: Workflow of Pyrazinamide's discovery.

Caption: Pyrazinamide's mechanism of action.

Conclusion

The journey of Pyrazinamide from a chemical curiosity to an indispensable anti-tuberculosis drug is a testament to the power of serendipity, meticulous scientific investigation, and the continuous pursuit of understanding complex biological mechanisms. Its unique mode of action, requiring host-like acidic conditions for optimal activity and targeting a key metabolic pathway through a novel degradation mechanism, continues to be an area of active research. This in-depth guide provides a historical and technical foundation for professionals in the field, highlighting the critical experiments and data that have shaped our understanding of this remarkable drug and underscoring the ongoing need for innovative research to combat the global threat of tuberculosis.

References

- 1. The effect of pyrazinamide (aldinamide) on experimental tuberculosis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Dose-Dependent Activity of Pyrazinamide in Animal Models of Intracellular and Extracellular Tuberculosis Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Pyrazinoic acid, the active form of the anti-tuberculosis drug pyrazinamide, and aromatic carboxylic acid analogs are protonophores [frontiersin.org]

- 4. Comparative studies evaluating mouse models used for efficacy testing of experimental drugs against Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

The Tipping Point for Tuberculosis Treatment: A Technical Guide to the Structure-Activity Relationship of Pyrazinamide and its Analogs

For Researchers, Scientists, and Drug Development Professionals

Pyrazinamide (PZA), a cornerstone of first-line tuberculosis therapy, possesses a unique ability to eradicate persistent, non-replicating Mycobacterium tuberculosis (Mtb), a feat unmatched by many other antitubercular agents.[1] This sterilizing activity is crucial for shortening the duration of treatment and combating multidrug-resistant strains.[1][2] Despite its clinical importance, the precise mechanism of action and the structure-activity relationships (SAR) that govern its efficacy have long been debated. This technical guide provides an in-depth analysis of the SAR of PZA and its analogs, presenting key quantitative data, detailed experimental protocols, and visual representations of its molecular interactions to aid in the rational design of next-generation antitubercular drugs.

The Enigmatic Mechanism of Action: From Prodrug to Precision Targeting

Pyrazinamide is a prodrug that requires activation within the mycobacterial cell to exert its therapeutic effect.[3][4] The canonical understanding of its mechanism involves a multi-step process that is highly dependent on the acidic microenvironment characteristic of tuberculous lesions.

Activation and Accumulation:

-

Passive Diffusion: PZA passively diffuses into M. tuberculosis.[4][5]

-

Enzymatic Conversion: Inside the bacterium, the enzyme pyrazinamidase (PZase), encoded by the pncA gene, converts PZA into its active form, pyrazinoic acid (POA).[1][3]

-

Acidic Trapping: In the acidic environment of the granuloma (pH 5 to 6), a portion of the POA is protonated. This protonated form is thought to readily diffuse back into the bacillus and accumulate, leading to intracellular acidification and disruption of cellular processes.[4]

Molecular Targets of Pyrazinoic Acid:

While the acidic trapping model was long-held, recent research has unveiled a more specific molecular target. The current leading hypothesis is that POA targets the aspartate decarboxylase PanD, a key enzyme in the biosynthesis of coenzyme A (CoA).[4][6][7][8][9] By binding to PanD, POA is thought to trigger its degradation, leading to the depletion of CoA, an essential cofactor for numerous metabolic processes, including fatty acid synthesis.[4][6][10]

Other proposed targets, such as ribosomal protein S1 (RpsA) involved in trans-translation and fatty acid synthase I (FAS-I), have been largely discounted by more recent studies.[1][4][11]

Resistance to PZA is primarily caused by mutations in the pncA gene, which prevent the conversion of PZA to POA.[1][3][12] Mutations in the drug target PanD and the ribosomal protein S1 (RpsA) have also been identified in some PZA-resistant strains.[1][12]

Caption: Pyrazinamide's mechanism of action.

Structure-Activity Relationship of Pyrazinamide Analogs

The core pyrazine ring is essential for the antimycobacterial activity of PZA.[5] However, modifications to the carboxamide group and substitutions on the pyrazine ring have been explored to enhance potency and overcome resistance.

Modifications of the Carboxamide Moiety

The conversion of the carboxamide of PZA to the carboxylic acid of POA is critical for its activity. Studies on bioisosteric replacements of the carboxylic acid in POA have generally not resulted in significantly improved antimicrobial activity.[7][8][9]

Substitutions on the Pyrazine Ring

Recent studies have shown that substitutions on the pyrazine ring of POA can lead to more potent analogs. Specifically, the introduction of alkylamino groups at the 3 and 5 positions of the pyrazine ring has resulted in compounds that are 5 to 10-fold more potent than POA.[7][8][9]

N-Substituted Pyrazinamide Analogs

The synthesis of various N-substituted pyrazine-2-carboxamides has been another area of focus. Some of these analogs have demonstrated significant inhibitory activity against M. tuberculosis H37Rv.

Table 1: In Vitro Antimycobacterial Activity of Selected Pyrazinamide Analogs

| Compound ID | Structure | Target | Activity | Reference |

| Pyrazinamide (PZA) | Pyrazine-2-carboxamide | Prodrug | MIC: Varies with pH | [3][4] |

| Pyrazinoic Acid (POA) | Pyrazine-2-carboxylic acid | PanD | MIC: Varies with pH | [7][8] |

| 3,5-dialkylamino POA analogs | Alkylamino substitutions at C3 and C5 of POA | PanD | 5-10 fold more potent than POA | [7][8][9] |

| 5d | Pyrazinamide analog | MtbPanD | MIC < 6.25 µg/ml | [13] |

| 5g | Pyrazinamide analog | MtbPanD | MIC < 6.25 µg/ml | [13] |

| 1f | Pyrazinamide derivative | M. tuberculosis | MIC = 8.0 µg/mL | [14] |

| 16-18 | 3,5-Bromo-4-hydroxyphenyl derivatives of substituted pyrazinecarboxylic acid | M. tuberculosis H37Rv | 54-72% inhibition | [15] |

| 8 | 5-tert-butyl-6-chloro-N-(4-methyl-1,3-thiazol-2-yl)pyrazine-2-carboxamide | Trichophyton mentagrophytes | MIC = 31.25 µmol·mL-1 | [15] |

Experimental Protocols for Evaluation of Pyrazinamide and its Analogs

A variety of in vitro assays are employed to determine the antimycobacterial activity and susceptibility of PZA and its analogs.

Whole-Cell Antimycobacterial Activity Assays

Objective: To determine the minimum inhibitory concentration (MIC) of a compound against M. tuberculosis.

Methodology: Microplate Alamar Blue Assay (MABA)

-

Bacterial Culture: M. tuberculosis H37Rv is grown in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% oleic acid-albumin-dextrose-catalase (OADC), and 0.05% Tween 80.

-

Compound Preparation: Test compounds are dissolved in dimethyl sulfoxide (DMSO) to prepare stock solutions.

-

Assay Setup: In a 96-well microplate, serial dilutions of the test compounds are prepared in Middlebrook 7H9 broth. A standardized inoculum of M. tuberculosis is added to each well.

-

Incubation: The plates are incubated at 37°C for 5-7 days.

-

Detection: A solution of Alamar Blue is added to each well, and the plates are re-incubated for 24 hours. A color change from blue to pink indicates bacterial growth.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that prevents the color change.

Isothermal Titration Calorimetry (ITC)

Objective: To determine the binding affinity of a compound to its protein target (e.g., PanD).

Methodology:

-

Protein and Ligand Preparation: The target protein (e.g., recombinant PanD) is purified and dialyzed against a suitable buffer. The ligand (test compound) is dissolved in the same buffer.

-

ITC Experiment: The protein solution is placed in the sample cell of the ITC instrument, and the ligand solution is loaded into the injection syringe.

-

Titration: A series of small injections of the ligand are made into the protein solution while the heat change upon binding is measured.

-

Data Analysis: The resulting data are fitted to a suitable binding model to determine the binding affinity (Kd), enthalpy change (ΔH), and stoichiometry of binding (n).

Pyrazinamidase (PZase) Activity Assay

Objective: To determine the ability of M. tuberculosis to convert PZA to POA, which is indicative of PZA susceptibility.

Methodology: Wayne Assay

-

Bacterial Inoculum: A heavy inoculum of M. tuberculosis is prepared from a solid culture.

-

Assay Medium: The bacteria are inoculated into a tube containing a medium with PZA.

-

Incubation: The tube is incubated at 37°C for 4 days.

-

Detection: After incubation, a freshly prepared solution of ferrous ammonium sulfate is added. The development of a pink to red color indicates the presence of pyrazinoic acid, signifying a positive PZase test (PZA susceptible). The absence of a color change indicates a negative test (PZA resistant).

Caption: A typical experimental workflow.

Future Directions and Conclusion

The discovery of PanD as a key target of PZA has reinvigorated the field of antitubercular drug discovery.[7][8][9] Structure-based drug design approaches can now be employed to develop novel POA analogs with improved potency and the ability to overcome PZA resistance. The development of analogs that do not require activation by PncA would be a significant advancement in combating PZA-resistant tuberculosis.

References

- 1. Mechanisms of Pyrazinamide Action and Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Mechanism of action of Pyrazinamide_Chemicalbook [chemicalbook.com]

- 4. Pyrazinamide - Wikipedia [en.wikipedia.org]

- 5. docsity.com [docsity.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Structure activity relationship of pyrazinoic acid analogs as potential antimycobacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. experts.umn.edu [experts.umn.edu]

- 9. researchgate.net [researchgate.net]

- 10. Pyrazinamide Resistance Is Caused by Two Distinct Mechanisms: Prevention of Coenzyme A Depletion and Loss of Virulence Factor Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. go.drugbank.com [go.drugbank.com]

- 12. journals.asm.org [journals.asm.org]

- 13. japsonline.com [japsonline.com]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

The Vanguard of Antitubercular Drug Discovery: Synthesis and Evaluation of Novel Pyrazinamide Derivatives

A Technical Guide for Researchers and Drug Development Professionals

Pyrazinamide (PZA), a cornerstone of first-line tuberculosis treatment, plays a crucial role in shortening the duration of therapy.[1][2] Its unique ability to eradicate persistent, non-replicating mycobacteria in acidic environments sets it apart from other antitubercular agents.[2][3][4] However, the emergence of drug-resistant strains of Mycobacterium tuberculosis (Mtb) necessitates the development of new, more effective drugs.[1] This technical guide delves into the synthesis of novel pyrazinamide derivatives and the evaluation of their antitubercular activity, providing a comprehensive resource for scientists engaged in the fight against tuberculosis.

Synthetic Strategies for Novel Pyrazinamide Derivatives

The synthesis of novel pyrazinamide derivatives often starts from pyrazine-2-carboxylic acid or pyrazinamide itself, employing various chemical modifications to enhance efficacy and overcome resistance.[5][6] Common strategies include the introduction of different substituents on the pyrazine ring and modifications of the carboxamide group.

One prevalent method involves the aminodehalogenation of a halogenated pyrazinamide precursor. For instance, a series of 3-benzylaminopyrazine-2-carboxamides were synthesized from 3-chloropyrazine-2-carboxamide by reacting it with variously substituted benzylamines.[7][8] This reaction can be performed using conventional heating or, more efficiently, through microwave-assisted synthesis, which significantly reduces reaction times.[7][9]

Another approach focuses on the modification of the carboxamide moiety. The Yamaguchi esterification, for example, has been successfully used to synthesize a series of pyrazinamide analogs by reacting pyrazine-2-carboxylic acid with various amines in the presence of 2,4,6-trichlorobenzoyl chloride.[2][6] Greener synthetic routes are also being explored, such as the use of enzyme catalysis in a continuous-flow system to produce pyrazinamide derivatives from pyrazine esters and amines.[10][11]

Furthermore, the synthesis of metal complexes of pyrazinamide represents an intriguing avenue of research.[1][12] Complexes with metals like copper, cobalt, iron, and manganese have been synthesized and evaluated for their antitubercular properties.[1]

Structure-Activity Relationship (SAR) and Biological Activity

The antitubercular activity of pyrazinamide derivatives is highly dependent on their chemical structure. The pyrazine ring is considered essential for activity.[3] Modifications to this core and the carboxamide group can significantly impact the minimum inhibitory concentration (MIC) against M. tuberculosis.

Table 1: Antitubercular Activity of Selected Pyrazinamide Derivatives

| Compound | Substituent | MIC (µg/mL) vs. Mtb H37Rv | Reference |

| Pyrazinamide | - | >100 | [6] |

| Series 1: 3-Benzylaminopyrazine-2-carboxamides | |||

| 3-[(4-methylbenzyl)amino]pyrazine-2-carboxamide | 4-Methylbenzylamino | 1.56 | [7] |

| 3-[(4-aminobenzyl)amino]pyrazine-2-carboxamide | 4-Aminobenzylamino | 6.25 | [7] |

| 3-[(3-trifluoromethylbenzyl)amino]pyrazine-2-carboxamide | 3-Trifluoromethylbenzylamino | 12.5 | [7] |

| Series 2: Pyrazinamide Analogs from Yamaguchi Esterification | |||

| N-(2-ethylhexyl)pyrazine-2-carboxamide | 2-Ethylhexyl | <6.25 | [6] |

| N-(4-fluorobenzyl)pyrazine-2-carboxamide | 4-Fluorobenzyl | <6.25 | [6] |

| Series 3: Pyrazinamide-Metal Complexes | |||

| Cobalt Complex | Co(II) | Potent vs. MDR-TB | [1] |

| Manganese Complex | Mn(II) | Potent vs. MDR-TB | [1] |

Studies have shown that introducing certain benzylamino groups at the 3-position of the pyrazine ring can lead to compounds with activity equivalent to or better than pyrazinamide.[7] For instance, 3-[(4-methylbenzyl)amino]pyrazine-2-carboxamide exhibited a significantly lower MIC value compared to the parent drug.[7] Similarly, modifications of the amide group have yielded potent derivatives, with some N-substituted analogs showing MIC values below 6.25 µg/mL.[6]

The mechanism of action of pyrazinamide involves its conversion to pyrazinoic acid (POA) by the mycobacterial enzyme pyrazinamidase.[1][3][13] POA is believed to disrupt membrane transport and energy production in M. tuberculosis.[3] Recent studies suggest that POA targets the PanD enzyme, which is crucial for coenzyme A biosynthesis.[13][14] Novel derivatives may act through similar or different mechanisms. For example, some active compounds have been shown through molecular docking studies to potentially target the mycobacterial enoyl-ACP reductase (InhA).[7][8]

Experimental Protocols

General Synthesis of 3-Benzylaminopyrazine-2-carboxamides

A solution of 3-chloropyrazine-2-carboxamide and a substituted benzylamine in a suitable solvent (e.g., ethanol) is heated under reflux or subjected to microwave irradiation.[7] After completion of the reaction, the mixture is cooled, and the resulting precipitate is filtered, washed, and purified by recrystallization to yield the desired product.

General Procedure for Yamaguchi Esterification

To a solution of pyrazine-2-carboxylic acid in a suitable solvent (e.g., tetrahydrofuran), 2,4,6-trichlorobenzoyl chloride (Yamaguchi reagent), triethylamine, and 4-dimethylaminopyridine (DMAP) are added.[6] The mixture is stirred at room temperature, followed by the addition of the respective amine. The reaction is monitored by thin-layer chromatography, and upon completion, the product is isolated and purified using column chromatography.[6]

Antitubercular Activity Screening

The antitubercular activity of the synthesized compounds is typically evaluated in vitro against the H37Rv strain of M. tuberculosis.[6][7] The Microplate Alamar Blue Assay (MABA) is a commonly used method.[6] In this assay, the compounds are serially diluted in a 96-well plate containing Middlebrook 7H9 broth. A suspension of M. tuberculosis is added to each well, and the plates are incubated. After incubation, a solution of Alamar Blue is added, and the plates are re-incubated. A color change from blue to pink indicates bacterial growth, and the MIC is determined as the lowest concentration of the compound that prevents this color change.

Conclusion

The synthesis and evaluation of novel pyrazinamide derivatives is a promising strategy in the quest for new and improved antitubercular drugs. By exploring diverse chemical modifications of the pyrazinamide scaffold, researchers can identify lead compounds with enhanced activity against both drug-susceptible and drug-resistant strains of M. tuberculosis. The data and methodologies presented in this guide offer a solid foundation for further research and development in this critical area of medicinal chemistry.

References

- 1. Design, Synthesis and Antitubercular Evaluation of Novel Series of Pyrazinecarboxamide Metal Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. japsonline.com [japsonline.com]

- 3. docsity.com [docsity.com]

- 4. youtube.com [youtube.com]

- 5. design-synthesis-and-biological-activity-of-pyrazinamide-derivatives-for-anti-mycobacterium-tuberculosis - Ask this paper | Bohrium [bohrium.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Microwave-Assisted Synthesis of Pyrazinamide Derivatives: The Cou...: Ingenta Connect [ingentaconnect.com]

- 10. researchgate.net [researchgate.net]

- 11. Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Structure activity relationship of pyrazinoic acid analogs as potential antimycobacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Structure activity relationship of pyrazinoic acid analogs as potential antimycobacterial agents - American Chemical Society [acs.digitellinc.com]

The Critical Role of the pncA Gene in Pyrazinamide Activation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyrazinamide (PZA) is a cornerstone of first-line combination therapy against Mycobacterium tuberculosis, the causative agent of tuberculosis (TB). Its unique ability to eradicate persistent, non-replicating mycobacteria is crucial for shortening the duration of treatment. PZA is a prodrug, meaning it requires conversion into its active form, pyrazinoic acid (POA), to exert its bactericidal effects. This bioactivation is catalyzed by the mycobacterial enzyme pyrazinamidase (PZase), which is encoded by the pncA gene. Consequently, the integrity and function of the pncA gene are paramount for PZA efficacy. This technical guide provides an in-depth exploration of the pivotal role of the pncA gene in PZA activation, the molecular mechanisms of resistance, and the experimental methodologies used to assess its function.

The Mechanism of Pyrazinamide Activation and Action

Pyrazinamide's journey from an inert prodrug to a potent anti-tubercular agent is a multi-step process heavily reliant on the cellular machinery of M. tuberculosis and the surrounding microenvironment.

-

Passive Diffusion: PZA, being a small and uncharged molecule, passively diffuses across the mycobacterial cell wall and membrane into the cytoplasm.[1][2]

-

Enzymatic Conversion: Once inside the bacillus, the pncA gene product, pyrazinamidase (PZase), hydrolyzes PZA into its active form, pyrazinoic acid (POA), and ammonia.[3][4][5][6] This enzymatic conversion is the critical activation step.

-

Efflux and Protonation: POA is then passively effluxed out of the mycobacterial cell. In the acidic extracellular environment often found in tuberculous lesions, POA becomes protonated to form HPOA.[1][2]

-

Re-entry and Cytoplasmic Acidification: The protonated and now uncharged HPOA can readily re-enter the mycobacterium. Inside the neutral pH of the cytoplasm, HPOA releases its proton, leading to an accumulation of POA- and H+ ions. This process is thought to disrupt membrane potential and acidify the cytoplasm, ultimately leading to cell death.[7]

-

Inhibition of Essential Pathways: More recent research has identified additional targets for POA. It has been shown to competitively inhibit the enzyme aspartate decarboxylase (PanD), which is essential for the biosynthesis of pantothenate (vitamin B5) and coenzyme A.[8][9][10] This disruption of vital metabolic pathways contributes to the bactericidal effect of PZA, particularly against persistent, non-replicating bacilli.[10]

Signaling Pathway of Pyrazinamide Activation

References

- 1. Mechanisms of Pyrazinamide Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.asm.org [journals.asm.org]

- 3. pncA Mutations as a Major Mechanism of Pyrazinamide Resistance in Mycobacterium tuberculosis: Spread of a Monoresistant Strain in Quebec, Canada - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The pncA gene mutations of Mycobacterium tuberculosis in multidrug-resistant tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Characterization of pncA mutations in pyrazinamide-resistant Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Crystal Structure of the Pyrazinamidase of Mycobacterium tuberculosis: Insights into Natural and Acquired Resistance to Pyrazinamide - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 2024.febscongress.org [2024.febscongress.org]

- 8. researchgate.net [researchgate.net]

- 9. The molecular basis of pyrazinamide activity on Mycobacterium tuberculosis PanD - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Pharmacological and Molecular Mechanisms Behind the Sterilizing Activity of Pyrazinamide - PMC [pmc.ncbi.nlm.nih.gov]

The Unique Activity of Pyrazinamide Against Persistent Mycobacteria: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazinamide (PZA) holds a unique and critical position in the treatment of tuberculosis (TB). As a first-line antitubercular agent, its primary contribution is to shorten the duration of therapy from 9-12 months to the current standard of 6 months.[1] This remarkable sterilizing activity is attributed to its potent effect against a subpopulation of semi-dormant, non-replicating mycobacteria, often referred to as persisters, which are not effectively targeted by other TB drugs.[2][3] These persisters are typically found in the acidic, inflammatory environments of caseous lesions within the host.[2][4] Unlike most antibiotics, which are most effective against rapidly dividing bacteria, PZA's activity is paradoxically enhanced under conditions of low metabolic activity and acidic pH.[2][5] This guide provides an in-depth technical overview of the molecular mechanisms, resistance pathways, and experimental methodologies related to PZA's unique activity against persistent Mycobacterium tuberculosis.

Core Mechanism of Action

Pyrazinamide is a prodrug, meaning it is inactive upon administration and requires enzymatic conversion within the mycobacterial cell to exert its bactericidal effect.[4][5][6] Its activation and subsequent action is a multi-step process highly dependent on the physiological state of the bacterium and its microenvironment.

Activation by Pyrazinamidase (PncA)

The conversion of PZA to its active form, pyrazinoic acid (POA), is catalyzed by the bacterial enzyme pyrazinamidase/nicotinamidase (PZase), which is encoded by the pncA gene.[5][7][8] This hydrolysis of the amide group is the essential first step for PZA's activity. The majority of PZA-resistant clinical isolates of M. tuberculosis exhibit mutations in the pncA gene, resulting in a loss or reduction of PZase activity.[2][4][7][9]

The Critical Role of Acidic pH

PZA exhibits minimal activity at a neutral pH but becomes highly potent in an acidic environment (pH 5.0-5.5).[4][10][11] The prevailing "weak acid" model proposes that in the acidic extracellular environment (e.g., within a macrophage phagosome), a fraction of the extracellular POA becomes protonated to form uncharged pyrazinoic acid (HPOA).[2][12] This uncharged form can readily diffuse across the mycobacterial cell membrane into the neutral pH of the cytoplasm. Inside the cell, HPOA dissociates back into the charged POA⁻ anion and a proton (H⁺). The bacterium has a less efficient efflux mechanism for the charged POA⁻, leading to its accumulation within the cytoplasm.[2] This process is believed to have several downstream consequences.

Proposed Cellular Targets and Effects of Pyrazinoic Acid

The precise molecular target of POA has been a subject of extensive research, and multiple mechanisms have been proposed, which may not be mutually exclusive.

-

Disruption of Membrane Energetics and Transport: The continuous influx of protons with HPOA and the intracellular trapping of POA⁻ are thought to acidify the cytoplasm and disrupt the proton motive force across the cell membrane.[13][14][15][16] This collapse in membrane potential interferes with essential transport functions and cellular energy production, which is particularly detrimental to persistent bacteria that have low baseline energy levels.[13][14]

-

Inhibition of Trans-Translation (Ribosomal Protein S1 - RpsA): One proposed target for POA is the Ribosomal Protein S1 (RpsA).[1] RpsA is a key component of the trans-translation machinery, a quality-control process that rescues stalled ribosomes. This process is vital for bacterial survival under stress conditions, such as those experienced by persisters.[1] It was suggested that POA binds to RpsA, preventing its interaction with tmRNA and thereby inhibiting trans-translation.[1] However, subsequent studies have produced conflicting results, with some research finding no measurable binding between POA and RpsA, suggesting the initial findings may have been an experimental artifact.[17][18][19]

-

Inhibition of Coenzyme A (CoA) Biosynthesis (Aspartate Decarboxylase - PanD): Another identified target is PanD, an aspartate decarboxylase essential for the biosynthesis of pantothenate (Vitamin B5) and, consequently, Coenzyme A (CoA).[2][20] CoA is a critical cofactor in numerous metabolic pathways, including fatty acid synthesis and energy production. Structural and biochemical studies have shown that POA can bind to the active site of PanD, acting as a competitive inhibitor.[20] Inhibition of this pathway would severely impact the bacterium's metabolic flexibility and ability to survive.

-

Inhibition of Fatty Acid Synthase I (FAS-I): Early studies also suggested that POA might inhibit fatty acid synthase I (FAS-I), an enzyme crucial for building the unique mycobacterial cell wall.[5][6] However, this target remains less substantiated compared to others.

Mechanisms of Pyrazinamide Resistance

The overwhelming majority of PZA resistance is linked to the loss of its activation mechanism.

-

pncA Gene Mutations: Between 72% and 98% of PZA-resistant clinical isolates have mutations within the pncA gene or its promoter region.[9][21] These mutations, which include missense mutations, insertions, and deletions, are highly diverse and scattered throughout the gene.[8][9] They result in a non-functional or significantly impaired PncA enzyme, preventing the conversion of PZA to POA.[7][22]

-

Other Resistance Mechanisms: In a smaller subset of PZA-resistant strains with a wild-type pncA gene, resistance has been associated with mutations in other genes.

-

rpsA Mutations: Mutations in the gene encoding RpsA have been identified in some PZA-resistant strains, lending support to its role as a potential target.[2][23]

-

panD Mutations: More recently, mutations in the panD gene have also been found in PZA-resistant isolates that lack pncA or rpsA mutations, suggesting PanD is a clinically relevant target.[2]

-

Efflux Mechanisms: It has also been proposed that enhanced efflux of POA out of the cell could contribute to resistance, although this mechanism is less well-defined.[22]

-

Quantitative Data on Pyrazinamide Activity

The following tables summarize key quantitative data regarding PZA's efficacy and the conditions under which it is active.

Table 1: Minimum Inhibitory Concentrations (MICs) of Pyrazinamide

| Strain Type | Culture pH | Typical MIC Range (µg/mL) | Reference(s) |

| M. tuberculosis (Susceptible) | 5.5 | 20 - 50 | [11][24][25] |

| M. tuberculosis (Susceptible) | 5.9 - 6.0 | 300 - 400 | [24][26][27] |

| M. tuberculosis (Resistant) | 5.5 | >256 | [28] |

| M. tuberculosis (Resistant, pncA mutant) | 5.9 | >900 | [4] |

Table 2: Pharmacokinetic and Pharmacodynamic Parameters

| Parameter | Value | Context | Reference(s) |

| Peak Serum Concentration | 30 - 50 µg/mL | Following standard 20-25 mg/kg dose | [11] |

| Therapeutic Window (AUCss) | 231 - 355 mg·h/L | Associated with ≥95% durable cure and acceptable safety | [29] |

| Target AUC₀₋₂₄/MIC Ratio | 209.08 | For achieving 90% of maximal sterilizing effect in vitro | [30] |

| Median Lung Tissue Conc. | 20.96 µg/mL | In patients with drug-resistant TB | [31] |

Experimental Protocols

Protocol 1: Pyrazinamidase (PZase) Activity Assay (Wayne's Method)

This colorimetric assay determines the ability of a mycobacterial isolate to hydrolyze PZA to POA.

Principle: PZase-positive mycobacteria convert PZA in the medium to POA. The addition of ferrous ammonium sulfate results in the formation of a pink-to-red colored iron-pyrazinoate complex. The absence of this color change indicates a lack of PZase activity.

Materials:

-

Pyrazinamidase Agar tubes (containing 0.1 g/L pyrazinamide).

-

Freshly prepared 1% (w/v) ferrous ammonium sulfate solution.

-

Actively growing mycobacterial cultures (e.g., on Löwenstein-Jensen medium).

-

Sterile inoculating loops.

-

Incubator at 35-37°C.

-

Positive control (M. tuberculosis H37Rv) and negative control (M. bovis).

Procedure:

-

Prepare a heavy inoculum (at least McFarland 8) from a fresh 18-24 hour culture of the test isolate.[32]

-

Using a sterile loop, inoculate the surface of two tubes of Pyrazinamidase Agar with a visible paste of the organism. Do not stab the medium.[33]

-

Incubate the tubes aerobically at 35-37°C along with uninoculated control tubes.[33]

-

After 4 days of incubation:

-

Remove one inoculated tube and one uninoculated control tube.

-

Add 1.0 mL of freshly prepared 1% ferrous ammonium sulfate solution to each tube.[33]

-

Allow the tubes to stand at room temperature for 30 minutes.

-

-

Observation:

-

Examine the tubes for color development against a white background.

-

Positive Result: A pink or red band develops in the agar, indicating the presence of POA.

-

Negative Result: No color change (the medium remains tan or yellow).

-

-

If the 4-day test is negative:

-

Continue incubating the second set of tubes.

-

After a total of 7 days, repeat steps 4 and 5 with the remaining tubes.[33]

-

Protocol 2: PZA Susceptibility Testing in Acidic Liquid Medium (e.g., BACTEC MGIT 960)

This method determines the MIC of PZA in a liquid medium at an acidic pH that is conducive to its activity.

Principle: The growth of M. tuberculosis is monitored in a modified Middlebrook 7H9 broth with an acidic pH (approx. 5.9) in the presence of a critical concentration of PZA (100 µg/mL). Growth in the drug-containing tube relative to a drug-free control indicates resistance.

Materials:

-

BACTEC MGIT 960 instrument.

-

MGIT tubes containing modified Middlebrook 7H9 broth.

-

MGIT PZA tubes (containing 100 µg/mL PZA).

-

MGIT Growth Supplement/OADC enrichment.

-

Mycobacterial suspension prepared from an actively growing culture.

Procedure:

-

Prepare a standardized inoculum of the test isolate according to the manufacturer's protocol, typically adjusted to a 0.5 McFarland standard and then diluted.

-

Aseptically add 0.8 mL of the MGIT Growth Supplement to a drug-free MGIT tube (Growth Control, GC) and a PZA-containing MGIT tube.

-

Inoculate both the GC tube and the PZA tube with 0.5 mL of the standardized mycobacterial suspension.

-

Mix the tubes gently and load them into the BACTEC MGIT 960 instrument.

-

The instrument will automatically incubate the tubes at 37°C and continuously monitor for growth by detecting oxygen consumption via a fluorescent sensor at the bottom of the tube.

-

Interpretation:

-

The instrument flags a tube as positive when growth reaches a predetermined threshold.

-

Susceptible: The GC tube flags positive, but the PZA tube remains negative for the duration of the test protocol (typically 4-13 days).

-

Resistant: Both the GC tube and the PZA tube flag positive.

-

Invalid: If the GC tube does not flag positive within the specified timeframe, the test is invalid.

-

Protocol 3: In Vitro Model for Studying PZA Activity Against Non-Replicating Persisters

This protocol describes a general approach to model the conditions under which PZA is most active.

Principle: M. tuberculosis is cultured under conditions that induce a non-replicating or slow-replicating state, such as low pH and/or oxygen depletion. The bactericidal activity of PZA is then assessed by enumerating surviving bacteria over time.

Materials:

-

M. tuberculosis strain (e.g., H37Rv).

-

Acidic culture medium (e.g., Middlebrook 7H9 broth adjusted to pH 5.8).[30]

-

Sealed culture vessels (e.g., serum bottles or hypoxic chamber).

-

Pyrazinamide stock solution.

-

Middlebrook 7H10 or 7H11 agar plates for colony forming unit (CFU) enumeration.

-

Phosphate-buffered saline (PBS) with Tween 80 for serial dilutions.

Procedure:

-

Induction of Non-Replicating State:

-

Grow an early to mid-log phase culture of M. tuberculosis in standard 7H9 broth.

-

Pellet the cells by centrifugation and resuspend them in the acidic (pH 5.8) 7H9 broth.

-

Transfer the culture to a sealed vessel to allow for gradual oxygen depletion or place in a controlled hypoxic environment.

-

Incubate for several days to allow the bacteria to adapt to the stress conditions and enter a slow- or non-replicating state.

-

-

Drug Exposure:

-

Add PZA to the adapted culture at a desired concentration (e.g., 50 µg/mL). Include a no-drug control.

-

Continue incubation under the same acidic, low-oxygen conditions.

-

-

Assessment of Viability:

-

At specified time points (e.g., Day 0, 3, 7, 14), withdraw aliquots from the drug-treated and control cultures.

-

Wash the cells to remove residual drug.

-

Prepare 10-fold serial dilutions in PBS-Tween.

-

Plate the dilutions onto 7H10/7H11 agar plates.

-

Incubate the plates at 37°C for 3-4 weeks.

-

-

Data Analysis:

-

Count the colonies on the plates to determine the number of CFUs per mL for each time point.

-

Plot the log₁₀ CFU/mL versus time to generate a kill curve. The decline in CFU in the PZA-treated culture compared to the control demonstrates the sterilizing activity against the persistent population.

-

Visualizations of Key Pathways and Workflows

PZA Activation and Proposed Mechanisms of Action

Caption: Activation of PZA and its proposed downstream effects on M. tuberculosis.

Experimental Workflow for PZA Susceptibility Testing

Caption: Workflow for phenotypic pyrazinamide drug susceptibility testing.

Logical Relationship in PZA Resistance

Caption: The relationship between pncA genotype and PZA susceptibility phenotype.

Conclusion

Pyrazinamide's unique ability to target non-replicating, persistent mycobacteria in acidic environments makes it an indispensable component of modern short-course tuberculosis therapy. Its complex mechanism of action, initiated by the PncA-mediated conversion to pyrazinoic acid, appears to involve multiple downstream effects, including the disruption of membrane energetics and the inhibition of essential biosynthetic pathways like that for Coenzyme A. While the precise hierarchy and interplay of these targets are still under investigation, it is clear that PZA's efficacy is fundamentally linked to the physiological state of the persister cell. Understanding these intricate details is paramount for developing novel drugs that can further shorten TB treatment and for devising strategies to overcome the challenge of PZA resistance, which is primarily driven by mutations in the pncA gene. Continued research into PZA's mode of action will undoubtedly provide critical insights for the future of antitubercular drug development.

References

- 1. Pyrazinamide inhibits trans-translation in Mycobacterium tuberculosis: a potential mechanism for shortening the duration of tuberculosis chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mechanisms of Pyrazinamide Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Optimizing pyrazinamide for the treatment of tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pncA Mutations as a Major Mechanism of Pyrazinamide Resistance in Mycobacterium tuberculosis: Spread of a Monoresistant Strain in Quebec, Canada - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Bewildering Antitubercular Action of Pyrazinamide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. What is the mechanism of Pyrazinamide? [synapse.patsnap.com]

- 7. Pyrazinamide Resistance and pncA Gene Mutations in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Crystal Structure of the Pyrazinamidase of Mycobacterium tuberculosis: Insights into Natural and Acquired Resistance to Pyrazinamide - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Mutations associated with pyrazinamide resistance in pncA of Mycobacterium tuberculosis complex organisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Pharmacological and Molecular Mechanisms Behind the Sterilizing Activity of Pyrazinamide - PMC [pmc.ncbi.nlm.nih.gov]

- 11. droracle.ai [droracle.ai]

- 12. biorxiv.org [biorxiv.org]

- 13. academic.oup.com [academic.oup.com]

- 14. Mode of action of pyrazinamide: disruption of Mycobacterium tuberculosis membrane transport and energetics by pyrazinoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. The Acid-Base Equilibrium of Pyrazinoic Acid Drives the pH Dependence of Pyrazinamide-Induced Mycobacterium tuberculosis Growth Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 19. Mycobacterium tuberculosis ribosomal protein S1 (RpsA) and variants with truncated C-terminal end show absence of interaction with pyrazinoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. tandfonline.com [tandfonline.com]

- 22. Association between pncA Gene Mutations, Pyrazinamidase Activity, and Pyrazinamide Susceptibility Testing in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 23. benthamdirect.com [benthamdirect.com]

- 24. Determination of pyrazinamide MICs for Mycobacterium tuberculosis at different pHs by the radiometric method - PMC [pmc.ncbi.nlm.nih.gov]

- 25. journals.asm.org [journals.asm.org]

- 26. aphl.org [aphl.org]

- 27. researchgate.net [researchgate.net]

- 28. Activity of pyrazinamide in a murine model against Mycobacterium tuberculosis isolates with various levels of in vitro susceptibility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. Pyrazinamide Safety, Efficacy, and Dosing for Treating Drug-Susceptible Pulmonary Tuberculosis: A Phase 3, Randomized Controlled Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 30. journals.asm.org [journals.asm.org]

- 31. Lung Tissue Concentrations of Pyrazinamide among Patients with Drug-Resistant Pulmonary Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 32. catalogue.bioconnections.net [catalogue.bioconnections.net]

- 33. documents.thermofisher.com [documents.thermofisher.com]

The Dichotomy of Pyrazinamide: An In-Depth Technical Guide to its In Vitro and In Vivo Efficacy

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyrazinamide (PZA) is a cornerstone of first-line tuberculosis therapy, prized for its potent sterilizing activity that allows for a shortened treatment duration. However, a striking paradox exists between its remarkable in vivo efficacy and its limited in vitro activity under standard laboratory conditions. This technical guide provides a comprehensive exploration of this disparity, detailing the intricate mechanisms of PZA action, presenting quantitative data on its efficacy, and outlining the experimental protocols used in its evaluation. Furthermore, this guide visualizes key pathways and workflows to facilitate a deeper understanding of the complex interplay of factors governing PZA's unique antimicrobial properties.

The Core Mechanism of Pyrazinamide Action

Pyrazinamide is a prodrug that requires bioactivation to exert its antimycobacterial effect. Its mechanism of action is a multi-step process heavily influenced by the microenvironment.

-

Uptake and Activation: PZA passively diffuses into Mycobacterium tuberculosis bacilli. Inside the bacterium, the enzyme pyrazinamidase (PZase), encoded by the pncA gene, converts PZA into its active form, pyrazinoic acid (POA).[1][2][3][4][5]

-

Efflux and Protonation: POA is then effluxed into the extracellular space. In an acidic environment (pH 5 to 6), POA becomes protonated to form HPOA.[2][4]

-

Re-entry and Accumulation: The protonated and more lipophilic HPOA readily diffuses back into the bacterial cell. Due to the neutral pH of the cytoplasm, HPOA deprotonates back to POA, effectively trapping it within the bacillus and leading to its accumulation.[2][4]

-

Cellular Disruption: The accumulation of POA is thought to disrupt multiple cellular processes, including membrane potential and transport, energy production, and fatty acid synthesis, ultimately leading to cell death.[1][2][3]

Signaling Pathway of Pyrazinamide Action

Quantitative Analysis of PZA Efficacy: In Vitro vs. In Vivo

The disparity in PZA's efficacy is most evident when comparing its activity in laboratory media versus animal models of tuberculosis.

In Vitro Efficacy

The in vitro activity of PZA is highly dependent on the pH of the culture medium.

| pH of Medium | MIC90 (μg/mL) for PZA-susceptible M. tuberculosis | Reference(s) |

| 5.5 | 50 | [6][7][8][9] |

| 5.7 | 50 | [6] |

| 5.8 | 100 | [6] |

| 5.95 | 200 - 400 | [6][7][8][9] |

| 6.8 | >1000 | [10] |

Table 1: Minimum Inhibitory Concentrations (MIC) of Pyrazinamide at different pH values.

In Vivo Efficacy

In animal models, PZA demonstrates significant bactericidal activity, particularly in reducing the bacterial load in the lungs and spleen.

| Animal Model | PZA Dose (mg/kg) | Duration of Treatment | Log10 CFU Reduction in Lungs | Reference(s) |

| Mouse (BALB/c) | 150 (human-equivalent) | 4 weeks | ~1.0 | [11] |

| Mouse (BALB/c) | 300 | 4 weeks | ~1.7 | [11] |

| Mouse (BALB/c) | 150 | 8 weeks | ~5.2 (in combination with RIF+INH) | [12] |

| Guinea Pig | 300 (human-equivalent) | 4 weeks | ~1.1 | [11] |

| Guinea Pig | 600 | 4 weeks | ~3.0 | [11] |

Table 2: In Vivo Efficacy of Pyrazinamide in reducing M. tuberculosis bacterial load.

| Pharmacokinetic Parameter | Human (15-30 mg/kg) | Mouse (150 mg/kg) | Reference(s) |

| Half-life (t1/2) | ~10 hours | ~1 hour | [13] |

| AUC0-24 (μg·h/mL) | 300 - 500 | ~388 | [14] |

Table 3: Comparative Pharmacokinetics of Pyrazinamide.

Detailed Experimental Protocols

Standardized protocols are crucial for the accurate assessment of PZA efficacy.

In Vitro Susceptibility Testing: BACTEC MGIT 960 System

The BACTEC MGIT 960 system is a widely used automated method for PZA susceptibility testing.

Principle: This method compares the growth of M. tuberculosis in a drug-free control tube with a tube containing a critical concentration of PZA (typically 100 µg/mL) in an acidified Middlebrook 7H9 broth (pH ~5.9). Growth is detected by an increase in fluorescence due to oxygen consumption.

Protocol:

-

Inoculum Preparation:

-

Prepare a suspension of the M. tuberculosis isolate in sterile saline, adjusting the turbidity to a 0.5 McFarland standard.

-

For the drug-containing tube, create a 1:5 dilution of the 0.5 McFarland suspension.

-

For the growth control tube, prepare a 1:10 dilution of the 0.5 McFarland suspension.[15]

-

-

Tube Inoculation:

-

To a BACTEC MGIT PZA tube, add 0.8 mL of PZA supplement and 100 µL of PZA solution (to a final concentration of 100 µg/mL).

-

To a separate MGIT tube (growth control), add 0.8 mL of PZA supplement.

-

Inoculate the drug-containing tube with 0.5 mL of the 1:5 diluted inoculum.

-

Inoculate the growth control tube with 0.5 mL of the 1:10 diluted inoculum.[15]

-

-

Incubation and Analysis:

-

Place the tubes into the BACTEC MGIT 960 instrument.

-

The instrument continuously monitors the tubes for an increase in fluorescence.

-

The system's software automatically compares the time to positivity of the drug-containing tube to the growth control and reports the isolate as susceptible or resistant based on predefined algorithms.[16][17]

-

Workflow for BACTEC MGIT 960 PZA Susceptibility Testing

References

- 1. droracle.ai [droracle.ai]

- 2. droracle.ai [droracle.ai]

- 3. What is the mechanism of Pyrazinamide? [synapse.patsnap.com]

- 4. Pyrazinamide - Wikipedia [en.wikipedia.org]

- 5. The Bewildering Antitubercular Action of Pyrazinamide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. journals.asm.org [journals.asm.org]

- 7. Determination of pyrazinamide MICs for Mycobacterium tuberculosis at different pHs by the radiometric method - PMC [pmc.ncbi.nlm.nih.gov]

- 8. journals.asm.org [journals.asm.org]

- 9. researchgate.net [researchgate.net]

- 10. biotech-asia.org [biotech-asia.org]

- 11. Dose-Dependent Activity of Pyrazinamide in Animal Models of Intracellular and Extracellular Tuberculosis Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Activity of 5-chloro-pyrazinamide in mice infected with Mycobacterium tuberculosis or Mycobacterium bovis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. journals.asm.org [journals.asm.org]

- 14. Selective Inactivity of Pyrazinamide against Tuberculosis in C3HeB/FeJ Mice Is Best Explained by Neutral pH of Caseum - PMC [pmc.ncbi.nlm.nih.gov]

- 15. journals.asm.org [journals.asm.org]

- 16. Testing of Susceptibility of Mycobacterium tuberculosis to Pyrazinamide with the Nonradiometric BACTEC MGIT 960 System - PMC [pmc.ncbi.nlm.nih.gov]

- 17. msa.sm.ee [msa.sm.ee]

The Molecular Onslaught: A Technical Guide to the Biochemical Pathways Disrupted by Pyrazinoic Acid

For Researchers, Scientists, and Drug Development Professionals

Pyrazinoic acid (POA), the active metabolite of the cornerstone anti-tuberculosis drug pyrazinamide (PZA), exerts its potent bactericidal effect against Mycobacterium tuberculosis through a multi-pronged attack on the bacillus's core biochemical machinery. While its precise mechanism of action has been a subject of extensive research and debate, a clearer picture has emerged, revealing a convergence on several critical metabolic and energetic pathways. This technical guide provides an in-depth exploration of these pathways, supported by quantitative data, detailed experimental methodologies, and visual representations of the key molecular interactions.

Coenzyme A Biosynthesis: A Primary Target

A significant body of evidence points to the disruption of Coenzyme A (CoA) biosynthesis as a primary mechanism of POA's action. The key molecular target within this pathway is aspartate decarboxylase (PanD) , an essential enzyme for the production of β-alanine, a precursor to pantothenate and ultimately CoA.[1][2][3]

Pyrazinoic acid directly binds to PanD, inhibiting its enzymatic activity.[1][2] This binding event leads to a cascade of metabolic consequences, most notably the depletion of intracellular CoA pools.[1][4] The reduction in CoA, a vital cofactor in numerous cellular processes including the TCA cycle and fatty acid metabolism, severely cripples the bacterium's metabolic flexibility and energy production.

Quantitative Analysis of POA-PanD Interaction

| Parameter | Value | Reference |

| Binding Affinity (KD) of POA to PanD | 6.1 μM ± 0.88 | [1] |

Experimental Protocol: Isothermal Titration Calorimetry (ITC) for POA-PanD Binding

Objective: To quantitatively determine the binding affinity of pyrazinoic acid to recombinant PanD.

Methodology:

-

Protein Expression and Purification: Recombinant wild-type M. tuberculosis PanD is expressed in E. coli and purified using affinity chromatography (e.g., Ni-NTA) followed by size-exclusion chromatography to ensure high purity and homogeneity.

-

Sample Preparation: Purified PanD is dialyzed extensively against the ITC buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl). The concentration of PanD is determined spectrophotometrically. Pyrazinoic acid is dissolved in the same dialysis buffer to the desired concentration.

-

ITC Experiment: The ITC experiment is performed using a microcalorimeter. The sample cell is filled with the PanD solution (e.g., 50-100 µM), and the injection syringe is loaded with the POA solution (e.g., 1-2 mM).

-

Titration: A series of small injections of POA into the PanD solution are performed at a constant temperature (e.g., 25°C). The heat change associated with each injection is measured.

-

Data Analysis: The resulting titration data (heat change per injection versus molar ratio of POA to PanD) are fitted to a suitable binding model (e.g., one-site binding model) to determine the dissociation constant (KD), binding stoichiometry (n), and enthalpy of binding (ΔH).

Fatty Acid Synthesis: A Contentious Target

The impact of pyrazinoic acid on fatty acid synthesis is a more complex and debated area. Several studies have reported that POA and its analogs inhibit fatty acid synthase I (FAS-I), a crucial enzyme for de novo fatty acid synthesis in mycobacteria.[5][6][7] This inhibition leads to a reduction in the synthesis of key cellular components, including mycolic acids, which are essential for the integrity of the mycobacterial cell wall.

However, other research has challenged the notion of FAS-I as a direct target of POA.[8][9][10] These studies suggest that the observed inhibition of fatty acid synthesis may be an indirect consequence of CoA depletion or the general cellular stress induced by the acidic nature of POA.